molecular formula C16H26N4 B5633799 (3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine

(3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine

Cat. No.: B5633799
M. Wt: 274.40 g/mol
InChI Key: ZFELNFPURIDJNY-CVEARBPZSA-N
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Description

(3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a pyrazole ring, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine typically involves multiple steps, starting from readily available precursors. One common route involves the alkylation of a pyrrolidine derivative with a pyrazole-containing alkyl halide under basic conditions. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions to minimize by-products and maximize yield is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce any reducible functional groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the pyrrolidine nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.

    Reduction: LiAlH4, NaBH4, ethanol or THF as solvents.

    Substitution: Alkyl halides, acyl chlorides, DMF or dichloromethane (DCM) as solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine: shares structural similarities with other pyrrolidine and pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4/c1-4-7-20-10-13(8-17-20)9-19-11-15(14-5-6-14)16(12-19)18(2)3/h4,8,10,14-16H,1,5-7,9,11-12H2,2-3H3/t15-,16+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFELNFPURIDJNY-CVEARBPZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(CC1C2CC2)CC3=CN(N=C3)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1CN(C[C@@H]1C2CC2)CC3=CN(N=C3)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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